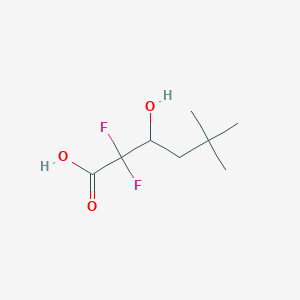

2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid

Description

2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid is a fluorinated branched-chain hydroxy acid characterized by two fluorine atoms at the C2 position, a hydroxyl group at C3, and two methyl groups at C3. Fluorination and hydroxylation at adjacent positions (C2 and C3) confer unique electronic and steric properties, influencing solubility, metabolic stability, and biological activity .

Properties

Molecular Formula |

C8H14F2O3 |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

2,2-difluoro-3-hydroxy-5,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H14F2O3/c1-7(2,3)4-5(11)8(9,10)6(12)13/h5,11H,4H2,1-3H3,(H,12,13) |

InChI Key |

NBCFUNFANPATOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C(C(=O)O)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3-hydroxy-5,5-dimethylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2,2-difluoro-5,5-dimethylhexanoic acid.

Reduction: Formation of 2,2-difluoro-3-hydroxy-5,5-dimethylhexanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The table below highlights key differences in substituent positions and molecular properties among related compounds:

*Estimated based on structural similarity to analogs.

Key Observations:

- Fluorination Effects: The presence of two fluorine atoms at C2 in the target compound likely increases electronegativity and resistance to oxidative metabolism compared to mono-fluorinated (C2) or non-fluorinated analogs .

- Hydroxyl vs.

Enzyme Inhibition Potential

- Carnitine Analogs: 3-Amino-5,5-dimethylhexanoic acid and its acetylated derivatives act as competitive inhibitors of carnitine acetyltransferase (CAT), with stereoselectivity influencing binding affinity .

- Cytotoxicity: Structurally related residues, such as 2-amino-3-hydroxy-4,5-dimethylhexanoic acid in pipecolidepsin A, exhibit cytotoxic activity (IC₅₀ ~75 ng/mL) against tumor cell lines . Fluorination in the target compound could enhance membrane permeability and bioactivity .

Physicochemical Properties

- Acidity: The hydroxyl group (pKa ~3.8–4.0) and electron-withdrawing fluorine atoms may lower the pKa of the carboxylic acid (estimated ~2.5–3.0), enhancing solubility in physiological conditions compared to non-hydroxylated analogs .

- Thermal Stability: Methyl and fluorine substituents likely increase thermal stability, as seen in 3-hydroxy-5,5-dimethylhexanoic acid (boiling point: 273.3°C) .

Biological Activity

2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

- Molecular Formula : C8H14F2O3

- Molecular Weight : 196.19 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. It is believed to modulate metabolic pathways that are crucial for various physiological processes.

Potential Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals in various assays. This activity could contribute to its protective effects against oxidative stress-related conditions.

Case Studies and Research Findings

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Dermatology : Treatment of skin conditions such as acne and dermatitis due to its anti-inflammatory properties.

- Wound Healing : Enhancing tissue repair and reducing scarring.

- Chronic Diseases : Potential use in managing conditions characterized by oxidative stress and inflammation.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.